REACTION_CXSMILES
|
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[N+:11]([O-])([OH:13])=[O:12]>S(=O)(=O)(O)O>[N+:11]([C:6]1[CH:7]=[CH:8][C:9]2[C:4](=[CH:3][C:2](=[O:10])[N:1]=2)[CH:5]=1)([O-:13])=[O:12]
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
N1C(CC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature below 0° C
|
Type
|
ADDITION
|
Details
|
Upon completion of the addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 1 hour at 0° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the reaction mixture was added with ice
|
Type
|
FILTRATION
|
Details
|
filtered after ice-out
|
Type
|
WASH
|
Details
|
The filter cake was washed with water (20 ml×3)
|
Type
|
CUSTOM
|
Details
|
the resulting solid was recrystallized
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC2=CC(N=C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.3 g | |
YIELD: PERCENTYIELD | 92.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |